![molecular formula C23H29N3O3 B12903957 4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid](/img/structure/B12903957.png)
4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a quinoline derivative with a hydrazine compound under acidic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The use of continuous flow reactors is also explored to improve efficiency and scalability .
化学反应分析
Types of Reactions
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
科学研究应用
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s hydrazinecarbonyl group plays a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinoline N-oxide: An oxidized derivative with distinct chemical properties.
Dihydroquinoline: A reduced form with different reactivity.
Uniqueness
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid is unique due to its complex structure, which combines the quinoline ring with a hydrazinecarbonyl group and a bicyclohexane moiety. This unique combination imparts specific chemical and biological properties that are not observed in simpler quinoline derivatives .
属性
分子式 |
C23H29N3O3 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
4-[1-cyclohexyl-2-(hydrazinecarbonyl)cyclohexyl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H29N3O3/c24-26-21(27)18-11-6-7-13-23(18,15-8-2-1-3-9-15)20-16-10-4-5-12-19(16)25-14-17(20)22(28)29/h4-5,10,12,14-15,18H,1-3,6-9,11,13,24H2,(H,26,27)(H,28,29) |
InChI 键 |
NRRWAQRICXZLOY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2(CCCCC2C(=O)NN)C3=C(C=NC4=CC=CC=C43)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


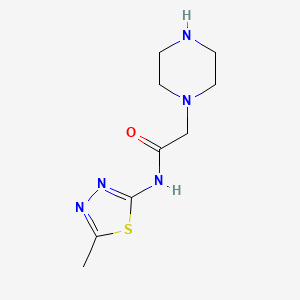
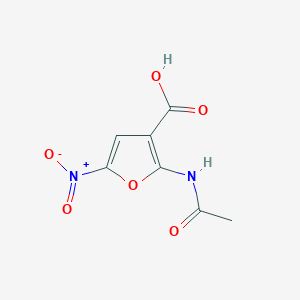
![2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane](/img/structure/B12903899.png)
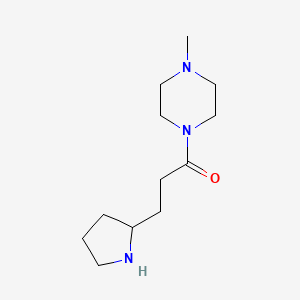
![N''-[([1,1'-Biphenyl]-4-yl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B12903905.png)
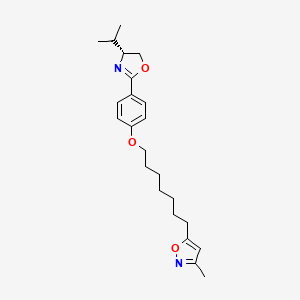
![Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12903915.png)

![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
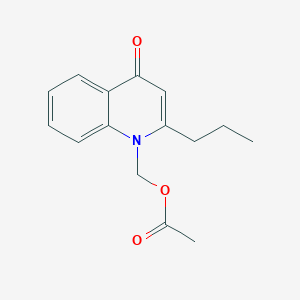
![5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12903935.png)
![1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903941.png)
![N-[(1H-Indol-3-yl)acetyl]-L-histidine](/img/structure/B12903945.png)
![4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one](/img/structure/B12903952.png)
